molecular formula C24H21NO4S B2947851 3-(benzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866725-79-3

3-(benzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2947851
CAS No.: 866725-79-3
M. Wt: 419.5
InChI Key: SDDVEARFYHPTRM-UHFFFAOYSA-N
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Description

The compound 3-(benzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinolin-4-one derivative featuring a benzenesulfonyl group at position 3, a methoxy group at position 6, and a 3-methylbenzyl substituent at position 1. The methoxy group at position 6 contributes electron-donating properties, while the 3-methylbenzyl moiety introduces steric bulk that may influence pharmacokinetic properties such as metabolic stability and membrane permeability.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S/c1-17-7-6-8-18(13-17)15-25-16-23(30(27,28)20-9-4-3-5-10-20)24(26)21-14-19(29-2)11-12-22(21)25/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDVEARFYHPTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 6-methoxy-1,4-dihydroquinolin-4-one with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to further reactions to introduce the 3-methylphenylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The benzenesulfonyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-hydroxy-3-(benzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one.

    Reduction: Formation of 3-(benzyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one.

    Substitution: Formation of various substituted quinolinones depending on the nucleophile used.

Scientific Research Applications

3-(benzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The benzenesulfonyl group plays a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Substituent Analysis

  • Sulfonyl Groups: The target compound’s benzenesulfonyl group lacks halogenation, unlike the 3-chlorobenzenesulfonyl in , which may reduce toxicity but also decrease electrophilic reactivity .
  • R6 Substituents :

    • Methoxy (target): Electron-donating and bulky, possibly favoring interactions with hydrophobic pockets in target proteins.
    • Fluoro (): Smaller and electron-withdrawing, which may enhance binding to electron-deficient regions but reduce steric compatibility.
  • Benzyl Groups :

    • The 3-methylbenzyl in the target compound creates a meta-substituted aromatic system, whereas 4-methylbenzyl () and 4-methoxybenzyl () offer para-substitution, altering spatial orientation in binding sites.

Biological Activity

The compound 3-(benzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic derivative of quinoline that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H20N2O3S
  • Molecular Weight : 356.44 g/mol

This compound features a quinolinone core , which is known for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of quinoline have been shown to inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that quinoline derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of specific kinases involved in tumor growth .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The sulfonamide group may interact with enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can increase ROS levels in cancer cells, promoting apoptosis .
  • DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.

Study 1: Antimicrobial Efficacy

A study conducted on a series of quinoline derivatives demonstrated that compounds with a benzenesulfonyl moiety exhibited enhanced antimicrobial activity compared to their unsaturated counterparts. The minimum inhibitory concentration (MIC) values for these compounds ranged from 5 to 25 µg/mL against various bacterial strains .

Study 2: Anticancer Activity

Another research effort focused on the cytotoxic effects of quinoline derivatives on human cancer cell lines. The study found that this compound induced significant cell death in breast cancer cell lines with an IC50 value of approximately 15 µM .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/MIC ValuesReference
This compoundAnticancerIC50 ~ 15 µM
Quinoline derivative AAntimicrobialMIC ~ 10 µg/mL
Quinoline derivative BAntimicrobialMIC ~ 20 µg/mL

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